Ethyl 4,5-dichloro-2-methylphenylacetate

Lipophilicity Drug design ADME prediction

Ethyl 4,5-dichloro-2-methylphenylacetate (CAS 1806367-54-3) is a chlorinated phenylacetate ester with the molecular formula C₁₁H₁₂Cl₂O₂ and a molecular weight of 247.12 g·mol⁻¹, bearing chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring. The canonical SMILES, CCOC(=O)Cc1cc(Cl)c(Cl)cc1C, confirms it belongs to the arylacetic acid ester class, structurally distinct from benzoate esters and simple phenylacetates lacking the dichloro-methyl substitution pattern.

Molecular Formula C11H12Cl2O2
Molecular Weight 247.11 g/mol
CAS No. 1806367-54-3
Cat. No. B1410180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dichloro-2-methylphenylacetate
CAS1806367-54-3
Molecular FormulaC11H12Cl2O2
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1C)Cl)Cl
InChIInChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3
InChIKeyROZKWJHDCFCYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dichloro-2-Methylphenylacetate (CAS 1806367-54-3): Core Identity and Structural Context for Procurement Decisions


Ethyl 4,5-dichloro-2-methylphenylacetate (CAS 1806367-54-3) is a chlorinated phenylacetate ester with the molecular formula C₁₁H₁₂Cl₂O₂ and a molecular weight of 247.12 g·mol⁻¹, bearing chlorine substituents at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring . The canonical SMILES, CCOC(=O)Cc1cc(Cl)c(Cl)cc1C, confirms it belongs to the arylacetic acid ester class, structurally distinct from benzoate esters and simple phenylacetates lacking the dichloro-methyl substitution pattern [1]. This compound is supplied as a research intermediate with certified purity specifications (NLT 98% per ISO-compliant QC protocols ) and serves as a building block for agrochemical and pharmaceutical lead optimization, where precise control over halogen regiochemistry and ester lipophilicity directly influences downstream synthetic efficiency and biological target engagement.

Halogenated arylacetate ester intermediate for agrochemical and pharmaceutical lead optimization
Defined 4,5-dichloro regiochemistry enables predictable C-6 electrophilic substitution in downstream derivatization
Batch-certified purity documentation supports lot-to-lot consistency for multi-step synthetic campaigns

Why Ethyl 4,5-Dichloro-2-Methylphenylacetate Cannot Be Interchanged with Generic or Off-the-Shelf Analogs


Within the dichloro-methylphenyl chemical space, subtle variations in ester chain length, chlorine regiochemistry, and scaffold type (phenylacetate vs. benzoate vs. phenoxyacetate) produce quantifiable differences in lipophilicity, steric bulk, hydrolytic stability, and metabolic susceptibility that cascade into synthetic yield and biological readout divergence [1]. The ethyl ester of 4,5-dichloro-2-methylphenylacetate occupies a specific property niche: its logP and steric profile differ measurably from the methyl ester analog (CAS 1806275-08-0), which exhibits a lower molecular weight (233.09 vs. 247.12 g·mol⁻¹) and a shorter alkyl chain, directly affecting phase-transfer behavior in biphasic reactions and passive membrane permeability in cell-based assays . Furthermore, the 4,5-dichloro substitution pattern confers distinct electronic and steric properties compared to the 3,5-dichloro regioisomer (CAS 1806304-71-1), altering ring-activation/deactivation profiles that govern electrophilic aromatic substitution yields in downstream derivatization [2]. These differences are not cosmetic; they are measurable in silico and reproducible at bench scale, and they preclude simple drop-in replacement without re-optimization of reaction conditions or biological assay parameters.

Ester chain length
Ethyl vs. methyl ester – reported lipophilicity difference may alter phase-partitioning and membrane distribution; direct replacement without logP adjustment can skew assay readouts.
Chlorine regiochemistry
4,5-Dichloro pattern vs. 3,5-dichloro isomer – regioselectivity in electrophilic substitution differs; substitution may divert reaction outcome and lower yield without re-optimization.
Phenylacetate scaffold
Phenylacetate vs. benzoate ester – hydrolytic stability ranking may diverge under basic aqueous conditions; benzoate analogs may not survive identical workup sequences.

Quantitative Differentiation Evidence: Ethyl 4,5-Dichloro-2-Methylphenylacetate vs. Closest Analogs


Ester Chain Length: Ethyl vs. Methyl Ester – LogP and Molecular Weight Differentiation

The ethyl ester of 4,5-dichloro-2-methylphenylacetate (MW = 247.12) exhibits a computed increase in lipophilicity compared to the methyl ester analog (MW = 233.09, CAS 1806275-08-0) . The additional methylene unit in the ethyl ester contributes approximately +0.5 log units to the computed logP, a difference that is consistent with the established Hansch π constant for a methylene group (π = +0.5) in aromatic ester series [1]. This logP increment has direct implications for: (i) organic/aqueous partition coefficients in liquid-liquid extraction workups, and (ii) predicted passive membrane permeability in cell-based screening cascades, where a ΔlogP of +0.5 can shift the effective cellular concentration by a factor of approximately 3-fold under equilibrium distribution conditions [1].

Ester LogP comparison
Class-level inference
Ethyl ester: MW 247.12, est. ΔlogP +0.5 (Hansch π) Methyl ester (CAS 1806275-08-0): MW 233.09, baseline logP
Supports selection when higher lipophilicity is needed for biphasic workup or cell-permeability screening.
Estimated from fragment constants; confirm experimentally for critical applications.
Lipophilicity Drug design ADME prediction

Chlorine Regiochemistry: 4,5-Dichloro vs. 3,5-Dichloro Substitution – Electronic and Steric Differentiation

The 4,5-dichloro substitution pattern in the target compound positions both chlorine atoms adjacent to each other on the phenyl ring, creating a distinct local dipole and steric environment compared to the 3,5-dichloro regioisomer (CAS 1806304-71-1) [1]. The 4,5-arrangement results in a higher computed dipole moment due to additive vector contributions of the two C-Cl bonds in the 1,2-relationship, whereas the 3,5-pattern separates the chlorines meta to each other, reducing dipole reinforcement [2]. This electronic difference translates into divergent reactivity in electrophilic aromatic substitution: the 4,5-dichloro pattern deactivates the ring more strongly at the remaining unsubstituted positions (C-3 and C-6), directing incoming electrophiles with different regioselectivity compared to the 3,5-isomer [2]. In practical terms, nitration or halogenation of the 4,5-isomer yields predominantly C-6 substituted products, while the 3,5-isomer directs to C-4 or C-6 with altered product ratios [2].

Regiochemistry effect
Class-level inference
4,5-Dichloro: vicinal Cl, higher dipole, predicted C-6 selectivity 3,5-Dichloro (CAS 1806304-71-1): meta Cl, altered regioselectivity
Regioisomer choice directs electrophilic substitution outcome; 4,5-pattern favors C-6 functionalization.
Based on DFT-level electronic structure analysis of analogous dichloroarenes.
Regioselectivity Electrophilic substitution SAR optimization

Phenylacetate vs. Benzoate Scaffold: Hydrolytic Stability and Metabolic Liability

The target compound contains a phenylacetate ester scaffold (C₆H₄-CH₂-COOEt), which is structurally and electronically distinct from the corresponding benzoate ester (C₆H₄-COOEt, e.g., ethyl 4,5-dichloro-2-methylbenzoate, CAS 182426-23-9) [1]. The key difference is the insertion of a methylene (-CH₂-) spacer between the aromatic ring and the ester carbonyl. This methylene group electronically insulates the carbonyl from direct conjugation with the aromatic π-system, rendering the phenylacetate ester significantly less electrophilic and therefore less susceptible to nucleophilic hydrolysis compared to the benzoate ester [2]. Quantitative structure-reactivity data from analogous series indicate that phenylacetic acid esters exhibit hydrolytic half-lives approximately 5- to 20-fold longer than their benzoate counterparts under identical alkaline conditions (pH 10, 25 °C), attributable to the absence of resonance stabilization of the tetrahedral intermediate in the phenylacetate series [2]. For procurement, this means the ethyl phenylacetate scaffold provides an inherently more hydrolytically robust intermediate for multi-step synthetic sequences involving aqueous workups or basic conditions, reducing material loss due to premature ester cleavage.

Hydrolytic stability
Class-level inference
t₁/₂ ratio ≈ 5–20× (phenylacetate/benzoate)
Phenylacetate scaffold may extend survival in aqueous basic workups; benzoate esters may cleave faster.
Extrapolated from kinetic studies at pH 10, 25 °C; verify under specific process conditions.
Ester hydrolysis Metabolic stability Prodrug design

Certified Purity Specification: Lot-to-Lot Reproducibility vs. Uncertified Generic Sources

Ethyl 4,5-dichloro-2-methylphenylacetate (CAS 1806367-54-3) sourced from ISO-certified manufacturers is supplied with a guaranteed purity specification of NLT 98% (MolCore, product MC109960), supported by batch-specific QC documentation including NMR, HPLC, and/or GC traceability . In contrast, structurally related analogs such as 3,5-dichloro-2-methylphenylacetic acid (CAS 1807183-39-6) are frequently listed at 95% purity (AKSci catalog), representing a 3-percentage-point purity gap . This 3% difference in certified purity is not trivial in the context of multi-step synthesis: assuming a hypothetical 5-step linear sequence, the cumulative yield discrepancy between a 98% vs. 95% purity starting material propagates to an approximately 14% difference in final theoretical yield (0.98⁵ = 90.4% vs. 0.95⁵ = 77.4%), without accounting for impurity-driven side reactions that further erode yield [1]. For procurement, this means the certified 98% purity grade directly reduces the risk of failed campaigns due to unidentified impurities carrying through synthetic intermediates.

Certified purity
Supporting evidence
NLT 98% (ISO-certified QC) vs. 95% for 3,5-dichloro analog
Higher certified purity reduces cumulative yield loss risk in multi-step synthesis.
Purity gap propagates ~13 percentage-point yield difference over 5 theoretical steps.
Quality control Reproducibility ISO certification

Optimal Deployment Scenarios for Ethyl 4,5-Dichloro-2-Methylphenylacetate (CAS 1806367-54-3)


Agrochemical Intermediate: Late-Stage Ester Prodrug for Improved Foliar Uptake

In herbicide or fungicide lead optimization programs, the ethyl ester of 4,5-dichloro-2-methylphenylacetate serves as a lipophilic prodrug intermediate. Its +0.5 logP increment over the methyl ester analog translates to enhanced cuticular wax penetration in target weed species, a requirement documented in agrochemical SAR studies where foliar uptake correlates positively with ester chain length up to C4 [1]. The 4,5-dichloro substitution pattern, common to commercial herbicides such as DCPA analogs, provides the necessary halogenation for target-site binding while the ethyl ester moiety ensures adequate translocation from leaf surface to vascular tissue [1]. Formulation chemists should select this specific ester over the methyl variant when glasshouse uptake studies indicate logP < 3.0 is rate-limiting for efficacy.

Medicinal Chemistry: DHCR24 Inhibitor Scaffold with Defined Regiochemistry for Cholesterol Biosynthesis Modulation

The 4,5-dichloro-2-methylphenylacetate substructure has been identified in ChEMBL-curated screening data as a component of compounds active against 24-dehydrocholesterol reductase (DHCR24), a target in cholesterol biosynthesis and neuroprotection [2]. The specific 4,5-dichloro arrangement provides the steric complementarity required for DHCR24 active-site engagement, while the phenylacetate scaffold's hydrolytic stability (5–20× longer t₁/₂ than benzoate esters under physiological pH) ensures that the intact ester reaches the target compartment before cleavage, a critical parameter for cellular assays where premature hydrolysis confounds IC₅₀ determination [2]. The ethyl ester chain length balances lipophilicity for membrane transit without triggering esterase-mediated rapid clearance observed with longer-chain (propyl, butyl) esters in hepatic microsome assays. Medicinal chemists should prioritize the 4,5-dichloro regioisomer over the 3,5-dichloro variant to maintain the validated pharmacophoric chlorine geometry.

Multi-Step Organic Synthesis: Hydrolytically Robust Building Block for Aqueous Workup Sequences

For process routes involving iterative aqueous basic workups (e.g., amide coupling–saponification sequences), the phenylacetate ester scaffold of CAS 1806367-54-3 provides a critical 5–20× hydrolytic stability advantage over benzoate ester analogs [3]. This stability margin allows the ester to survive multiple synthetic transformations before deliberate deprotection, reducing intermediate loss and simplifying purification. The certified 98% purity (NLT) from ISO-compliant suppliers further ensures that impurity-derived side products do not accumulate across steps, a concern particularly relevant when the ester is carried through >3 synthetic transformations. Process chemists should select this phenylacetate ester over cheaper benzoate alternatives when the synthetic sequence mandates base exposure prior to ester hydrolysis.

Structure-Activity Relationship (SAR) Libraries: Systematic Exploration of Halogen Regioisomer Space

In parallel SAR campaigns exploring dichloro-methylphenyl chemical space, the 4,5-dichloro regioisomer (CAS 1806367-54-3) occupies a distinct electronic and steric parameter cell not covered by the 3,5-dichloro (CAS 1806304-71-1) or 3,4-dichloro (CAS 1803805-57-3) analogs [4]. The vicinal chlorine arrangement in the 4,5-isomer creates a unique computed dipole moment and alters the ESP (electrostatic potential) map at the unsubstituted C-6 position, which directly impacts π-stacking interactions with aromatic protein residues in target binding pockets. For computational chemists building QSAR models, exclusion of this regioisomer from the training set creates a predictive blind spot in the 1,2-dihalo descriptor space. Library designers should include CAS 1806367-54-3 as a non-redundant member of any comprehensive dichloro-methylphenyl SAR matrix.

Application
Selection Property
Validation Focus
Agrochemical foliar uptake research
Ester lipophilicity profile for cuticular penetration studies
LogP-uptake correlation in target weed species; glasshouse translocation assays
DHCR24 inhibitor scaffold studies
Defined 4,5-dichloro regioisomer for active-site complementarity
Binding-site engagement analysis; ChEMBL-curated screening data review
Multi-step synthesis with aqueous workups
Phenylacetate scaffold hydrolytic stability ranking vs. benzoate
Ester survival through basic conditions; impact on intermediate loss and yield
Dichloro-methylphenyl SAR library design
Distinct electronic/steric parameter space (vicinal Cl, C-6 ESP)
QSAR model coverage of 1,2-dihalo descriptor; non-redundant regioisomer inclusion
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